molecular formula C3H9N<br>C3H9N<br>(CH3)3N B031210 Trimethylamine CAS No. 75-50-3

Trimethylamine

Cat. No.: B031210
CAS No.: 75-50-3
M. Wt: 59.11 g/mol
InChI Key: GETQZCLCWQTVFV-UHFFFAOYSA-N
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Description

Trimethylamine is an organic compound with the chemical formula ( \text{N(CH}_3\text{)}_3 ). It is a colorless gas with a strong fishy odor at low concentrations, which becomes more ammonia-like at higher concentrations. This compound is a naturally occurring compound found in small amounts in many plants and animals. It is also produced by the breakdown of organic matter, such as fish and other seafood .

Mechanism of Action

Target of Action

Trimethylamine (TMA) is a tertiary amine that is synthesized from dietary constituents, including choline, L-carnitine, betaine, and lecithin . It has been identified as a potential risk factor for cardiovascular diseases (CVDs), particularly atherosclerosis . TMA is involved in the occurrence and development of atherosclerotic diseases . It has been shown to promote the adhesion of monocytes to the aorta . TMA is also a full agonist of human TAAR5, a trace amine-associated receptor that is expressed in the olfactory epithelium and functions as an olfactory receptor for tertiary amines .

Mode of Action

TMA is a strong Lewis base that forms adducts with a variety of Lewis acids . It is used as a basic catalyst, in the preparation of quaternary ammonium hydroxides and salts, and in ion-exchange resins . TMA is also known to interact with its targets and cause changes. For instance, it has been shown to cause oxidative modification of LDLs present in the vascular walls .

Biochemical Pathways

TMA is synthesized from dietary constituents by the action of microbial enzymes . The precursors of TMA, including phosphatidylcholine, choline, and L-carnitine, are commonly found in cheese, red meat, seafood, egg yolks, and other foods . Four different microbial enzyme systems have been identified that can convert precursor substances into TMA . Most of the TMA produced by gut metabolism enters the circulatory system; TMA is absorbed into the bloodstream and enters the liver, where it is converted to TMAO by flavin monooxygenases (FMOs) .

Pharmacokinetics

Following oral absorption in humans, TMA undergoes efficient N-oxidation to this compound N-oxide (TMNO), a reaction catalyzed by the flavin-containing monooxygenase (FMO) isoform 3 enzyme . TMNO subsequently undergoes excretion in the urine .

Result of Action

The molecular and cellular effects of TMA’s action are significant. TMA, once converted to TMAO, enters into the bloodstream causing oxidative modification of LDLs present in the vascular walls and promoting macrophage migration transforming them into foam cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TMA. TMA is a major air pollutant originating from vehicular exhaust, food waste, and animal husbandry industry . The adverse effects of TMA need to be monitored given its ubiquitous presence in air and easy absorption through human skin . Furthermore, TMA is a foul-smelling toxic gas, that is also corrosive . Proper protection must be worn when handling this compound, like gloves, gas mask, and lab coat .

Biochemical Analysis

Biochemical Properties

Trimethylamine interacts with several enzymes and proteins. For instance, it is oxidized to TMAO by hepatic flavin monooxygenases (FMOs) in the liver . Additionally, this compound dehydrogenase catalyzes the anaerobic oxidative N-demethylation of this compound, forming dimethylamine and formaldehyde .

Cellular Effects

This compound and its oxidized form, TMAO, have been linked to various cellular effects. TMAO has been found to promote oxidative stress and lipid accumulation in macrophage foam cells via the Nrf2/ABCA1 pathway . It has also been associated with cellular aging and age-related diseases . Elevated TMAO may induce cardiovascular and kidney damage .

Molecular Mechanism

This compound is a weak base that forms salts like trimethylammonium chloride with hydrochloric acid. This reaction involves the lone pair of electrons on the nitrogen atom . In the gas phase, the basicity of the methylamines increases based on methyl group substitution . Furthermore, TMAO can inhibit the expression of Nrf2 and its downstream antioxidant response element, resulting in increased production of reactive oxygen species and decreased activity of superoxide dismutase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, TMAO levels decreased from admission to 24 hours and increased from 24 hours to 4 months in a study involving ST-elevation myocardial infarction patients .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Chronic exposure to this compound has been found to increase blood pressure and markers of kidney damage, including proteinuria and KIM-1 .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from dietary precursors by gut microbiota, absorbed into the bloodstream through the intestinal mucosa, and then transformed into TMAO by hepatic FMOs in the liver .

Transport and Distribution

It is known that this compound is transported from the gut to the liver via the bloodstream .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylamine can be synthesized by the reaction of ammonia and methanol in the presence of a catalyst. The reaction is as follows: [ 3 \text{CH}_3\text{OH} + \text{NH}_3 \rightarrow (\text{CH}_3)_3\text{N} + 3 \text{H}_2\text{O} ] This reaction also produces other methylamines, such as dimethylamine and methylamine .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic reaction of methanol and ammonia. Another method involves the reaction of ammonium chloride with paraformaldehyde, followed by treatment with sodium hydroxide to liberate the free amine .

Chemical Reactions Analysis

Types of Reactions: Trimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethylamine has various applications in scientific research:

Comparison with Similar Compounds

    Dimethylamine: Similar in structure but with two methyl groups instead of three.

    Methylamine: Contains only one methyl group.

    Triethylamine: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness: Trimethylamine is unique due to its strong fishy odor and its role as a precursor to this compound N-oxide, which has significant biological implications. Its nucleophilicity and ability to form quaternary ammonium salts also distinguish it from other amines .

Properties

IUPAC Name

N,N-dimethylmethanamine
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InChI

InChI=1S/C3H9N/c1-4(2)3/h1-3H3
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InChI Key

GETQZCLCWQTVFV-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C
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Molecular Formula

C3H9N, Array, (CH3)3N
Record name TRIMETHYLAMINE, ANHYDROUS
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Related CAS

20230-89-1 (hydriodide), 2840-24-6 (hydrobromide), 593-81-7 (hydrochloride)
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DSSTOX Substance ID

DTXSID2026238
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Molecular Weight

59.11 g/mol
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Physical Description

Trimethylamine, anhydrous appears as a colorless gas with a fishlike odor at low concentrations changing to ammonia-like odor at higher concentrations. Shipped as a liquid under its own vapor pressure. Contact with the unconfined liquid can cause frostbite from evaporative cooling or chemical type burns. The gasis corrosive and dissolves in water to form flammable, corrosive solutions. Gas is an asphyxiate by the displacement of air. Produces toxic oxides of nitrogen during combustion. Prolonged exposure to heat can cause the containers to rupture violently and rocket. Long-term inhalation of low concentrations or short -term inhalation of high concentrations has adverse health effects., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a fishy, amine odor; Note: A liquid below 37 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colourless gas; Pungent fishy odour at low concentration, Colorless gas with a fishy, amine odor., Colorless gas with a fishy, amine odor. [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas.]
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Record name Methanamine, N,N-dimethyl-
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Boiling Point

37.2 °F at 760 mmHg (USCG, 1999), 2.87 °C at 760 mm Hg, 3 °C, 37.2 °F, 37 °F
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Flash Point

Not Applicable. Gas. (USCG, 1999), -7 °C (19 °F) - closed cup, 20 °F (Closed cup), 10 °F (-12.2 °C) (closed cup), 25% solution: 38 °F (3.3 °C) (open cup), Flammable gas, NA (Gas) 20 °F (Liquid)
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Solubility

48 % at 86 °F (NIOSH, 2023), In water, 8.9X10+5 mg/L at 30 °C, Soluble in water, Soluble in alcohol, ether, Readily absorbed by alcohol with which it is miscible; also soluble in ether, benzene, toluene, xylene, ethylbenzene, chloroform., For more Solubility (Complete) data for Trimethylamine (7 total), please visit the HSDB record page., 890.0 mg/mL, Solubility in water: very good, Soluble in water, ether, Soluble (in ethanol), (86 °F): 48%
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Density

0.633 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6709 at 0 °C/4 °C, Saturated liquid density= 40.890 lb/cu ft @ 35 °C, Saturated vapor density= 0.29910 lb/cu ft @ 70 °C, Relative density (water = 1): 0.6 (liquid), 0.667-0.675 (4°), 0.633 at 68 °F, 2.09(relative gas density)
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Vapor Density

2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2, 2.09
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Vapor Pressure

1487.83 mmHg at 70 °F (USCG, 1999), 1610 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 187, 1454 mmHg at 70 °F, (70 °F): 1454 mmHg
Record name TRIMETHYLAMINE, ANHYDROUS
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Impurities

Ammonia, no more than 0.2% by wt of solution; formaldehyde, no more than 0.3% by wt of solution
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Color/Form

Colorless gas at room temperature, Colorless gas [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas]

CAS No.

75-50-3
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Melting Point

-178.8 °F (USCG, 1999), -117.08 °C, -117.1 °C, -117 °C, -179 °F
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Synthesis routes and methods

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylamine
Reactant of Route 2
Trimethylamine
Reactant of Route 3
Trimethylamine
Reactant of Route 4
Trimethylamine
Reactant of Route 5
Trimethylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trimethylamine

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